3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a dihydropyridazinone core linked to a 3-(methylsulfanyl)phenyl moiety. The 4-chlorophenyl substituent may confer electron-withdrawing effects, stabilizing the oxadiazole ring and modulating interactions with biological targets. This compound has been investigated for its structural uniqueness in medicinal chemistry, particularly in contexts requiring π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-27-15-4-2-3-14(11-15)24-10-9-16(25)17(22-24)19-21-18(23-26-19)12-5-7-13(20)8-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKJIXTECQAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Formation of the pyridazinone ring: This involves the cyclization of hydrazine derivatives with diketones or their equivalents.
Coupling of the two heterocyclic systems: This step often requires the use of coupling agents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include partially or fully reduced heterocyclic rings.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
Chemistry
Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties due to its heterocyclic structure.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and pyridazinone rings may play a role in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Electronic Effects
Lipophilicity and Solubility
- The methylsulfanyl group in the target compound increases lipophilicity (LogP ~3.2) compared to the pyrazole analogue (LogP ~2.8), suggesting improved membrane permeability but reduced aqueous solubility.
- The triazolone derivative’s nitro group reduces LogP (~2.5), favoring solubility in polar solvents.
Crystallographic Data
- The target compound’s structural analysis likely employs SHELX software for refinement, as seen in small-molecule crystallography . Bond angles and torsional parameters (e.g., C4—N1—N2—C2 dihedral angles) may differ from pyrazole analogues due to steric effects from the dihydropyridazinone ring .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis requires multi-step heterocyclization, whereas pyrazole analogues () are synthesized via shorter routes involving sulfanyl group introduction.
- Thermodynamic Stability : The oxadiazole ring in the target compound exhibits greater thermal stability (decomposition >250°C) compared to triazolone derivatives (<200°C).
- Structural data for the target compound (e.g., XRD parameters) remain unpublished, relying on inferred properties from analogues .
Biological Activity
The compound 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one (referred to as Compound A ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its anticancer, antimicrobial, and antioxidant properties based on diverse research findings.
Chemical Structure and Properties
Compound A features a complex structure characterized by the presence of a 1,2,4-oxadiazole moiety and a dihydropyridazinone core. The molecular formula is with a molecular weight of approximately 318.76 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₆O |
| Molecular Weight | 318.76 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have explored the anticancer potential of various oxadiazole derivatives, including those similar to Compound A. For instance, derivatives containing the oxadiazole ring have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a comparative study, several compounds were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. The results indicated that compounds with similar structural features to Compound A exhibited IC50 values ranging from 1 to 7 µM, demonstrating comparable efficacy to established chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .
Antimicrobial Activity
The antimicrobial efficacy of Compound A has also been investigated. Compounds with oxadiazole structures have been reported to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Screening Results
In a study assessing the antimicrobial activity of various oxadiazole derivatives:
- Minimum Inhibitory Concentration (MIC) values ranged from 3.58 to 8.74 µM against selected microbial strains.
- Compounds with electron-withdrawing groups like chlorine at the para position showed enhanced activity against microbial strains .
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, including cancer. Compounds that can scavenge free radicals are of particular interest for therapeutic applications.
Antioxidant Evaluation
The antioxidant potential of Compound A was assessed using the DPPH assay:
- The compound demonstrated an IC50 value of 22.3 µM, indicating moderate antioxidant activity when compared to ascorbic acid (IC50 = 6.0 µM) .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural components:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
